molecular formula C12H17NO4 B14369595 1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol CAS No. 90103-61-0

1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol

Cat. No.: B14369595
CAS No.: 90103-61-0
M. Wt: 239.27 g/mol
InChI Key: LATJRLJBXDXIEZ-UHFFFAOYSA-N
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Description

1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol is a chemical compound with a complex structure that includes an amino group, a phenoxy group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(1,3-dioxolan-2-yl)phenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and dioxolane groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol: A similar compound with a slightly different structure.

    3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propan-1-amine: Another compound with a dioxolane ring and an amino group.

Properties

CAS No.

90103-61-0

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

1-amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C12H17NO4/c13-7-10(14)8-17-11-3-1-2-9(6-11)12-15-4-5-16-12/h1-3,6,10,12,14H,4-5,7-8,13H2

InChI Key

LATJRLJBXDXIEZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)OCC(CN)O

Origin of Product

United States

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